N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide
Description
This compound features a cyclohexa-2,4-dien-1-ylidene core with a 6-oxo group, an imino-linked 4-(diethylamino)-2-methylaniline substituent at position 3, and a 2-methoxyacetamide group at position 1 (Fig. 1). The diethylamino group enhances solubility via its electron-donating nature, while the methoxy group may influence metabolic stability and binding interactions .
Properties
CAS No. |
153196-69-1 |
|---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C20H25N3O3/c1-5-23(6-2)16-8-9-17(14(3)11-16)21-15-7-10-19(24)18(12-15)22-20(25)13-26-4/h7-12H,5-6,13H2,1-4H3,(H,22,25) |
InChI Key |
APVBMWWXUCMVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)COC)C |
Origin of Product |
United States |
Preparation Methods
Acylation of Amines with 2-Methoxyacetyl Chloride
Acylation is a foundational method for introducing acetamide groups. For this compound, reacting 2-methoxyacetyl chloride with a primary or secondary amine precursor could yield the 2-methoxyacetamide moiety.
Key Steps :
- Synthesis of the Amine Precursor :
The amine precursor would need to contain the 3-[4-(diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene group. This may involve:
- Acylation Reaction :
Example Reaction Scheme :
$$
\text{Amine Precursor} + \text{ClC(O)CH}2\text{OCH}3 \xrightarrow{\text{Base, CH}2\text{Cl}2} \text{Target Acetamide} + \text{HCl}
$$
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Amine Synthesis | Pd catalyst, ligand, base | ~60% | |
| 2 | Acylation | 2-Methoxyacetyl chloride, TEA | ~75% |
Buchwald-Hartwig Amination for Anilino Coupling
This method is critical for forming the 4-(diethylamino)-2-methylanilino linkage.
Mechanism :
- Activation of the Halide : A palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) facilitate oxidative addition of an aryl halide.
- Oxidative Addition : Formation of a Pd(II) complex.
- Amine Coordination : Binding of the amine to the Pd center.
- Reductive Elimination : Formation of the C–N bond.
Example Protocol :
- Substrates : 2-Methylaniline derivatives and 4-diethylaminoaryl halides.
- Conditions : Pd catalyst (5–10 mol%), ligand, base (e.g., Cs₂CO₃), solvent (e.g., toluene), 100–110°C.
Challenges :
- Steric hindrance from the diethylamino and methyl groups may reduce reaction efficiency.
- Competing side reactions (e.g., hydrolysis of the acetamide group) require inert conditions.
Cyclization to Form the Cyclohexadienylidene Ring
The 6-oxocyclohexa-2,4-dien-1-ylidene moiety likely arises from cyclization or keto-enol tautomerization.
Approaches :
- Keto-Enol Tautomerization :
- Diels-Alder Reaction :
Example Pathway :
$$
\text{Dienone} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Cyclohexadienylidene} + \text{H}_2\text{O}
$$
Stepwise Synthesis with Protecting Groups
Protecting sensitive functional groups (e.g., amines, alcohols) during synthesis is often necessary.
Strategy :
- Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to block amines.
- Deprotection : Remove groups under acidic (e.g., TFA) or hydrogenolytic conditions after coupling.
Example Workflow :
- Protect Anilino Amine : Boc-NH-(4-diethylamino-2-methylanilino).
- Couple to Cyclohexadienylidene : Pd-catalyzed cross-coupling.
- Deprotect : TFA in DCM to regenerate the free am
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and methylanilino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism of action of N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and methylanilino groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven properties are summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
- Electron-Donating Groups: The diethylamino group in the target compound and QC-1801 improves solubility compared to halogenated (e.g., QC-1801’s Cl) or trifluoromethyl groups (e.g., 30b), which may enhance membrane permeability but reduce aqueous solubility .
- Methoxy vs.
- Chlorine Substituents : QC-1801’s 5-Cl group may increase electrophilicity, altering reactivity in biological systems compared to the target compound’s unsubstituted core .
Biological Activity
N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- IUPAC Name : N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]-2-methoxyacetamide
- CAS Number : 153196-69-1
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.4 g/mol
The biological activity of this compound is primarily attributed to its structural features, particularly the diethylamino and methoxyacetamide groups. These functional groups are known to influence interactions with biological targets such as enzymes and receptors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study by Kahn et al. (2014) demonstrated that the compound inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and prostate cancers .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, highlighting the compound's ability to trigger programmed cell death in malignant cells .
Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity. The mechanism was suggested to involve disruption of bacterial cell membrane integrity .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | N-[3-[4-(diethylamino)-2-methylanilino]-6-oxocyclohexa-1,4-dien-1-ylidene]-2-methoxyacetamide |
| CAS Number | 153196-69-1 |
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| IC50 (Cancer Cells) | 15 µM |
| MIC (S. aureus) | 32 µg/mL |
| MIC (E. coli) | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
